2H-Imidazo[4,5-D]oxazolo[5,4-B]pyridine

Drug discovery Kinase inhibitor design Scaffold hopping

2H-Imidazo[4,5-D]oxazolo[5,4-B]pyridine (CAS 807364-33-6) is a compact, planar tricyclic heterocycle assembled from imidazole, oxazole, and pyridine rings fused in a unique angular topology. With a molecular formula of C₇H₄N₄O and molecular weight of 160.13 g/mol, it is a rigid, electron‑rich scaffold that offers multiple hydrogen‑bond donor/acceptor sites and a dipole moment distinct from its regioisomeric or bioisosteric counterparts.

Molecular Formula C7H4N4O
Molecular Weight 160.13 g/mol
CAS No. 807364-33-6
Cat. No. B11919895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Imidazo[4,5-D]oxazolo[5,4-B]pyridine
CAS807364-33-6
Molecular FormulaC7H4N4O
Molecular Weight160.13 g/mol
Structural Identifiers
SMILESC1N=C2C3=NC=NC3=CN=C2O1
InChIInChI=1S/C7H4N4O/c1-4-5(10-2-9-4)6-7(8-1)12-3-11-6/h1-2H,3H2
InChIKeyMSFJGXLEMGBVRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Imidazo[4,5-D]oxazolo[5,4-B]pyridine (CAS 807364-33-6) – Core Tricyclic Scaffold for Heterocyclic Chemistry and Drug Discovery


2H-Imidazo[4,5-D]oxazolo[5,4-B]pyridine (CAS 807364-33-6) is a compact, planar tricyclic heterocycle assembled from imidazole, oxazole, and pyridine rings fused in a unique angular topology. With a molecular formula of C₇H₄N₄O and molecular weight of 160.13 g/mol, it is a rigid, electron‑rich scaffold that offers multiple hydrogen‑bond donor/acceptor sites and a dipole moment distinct from its regioisomeric or bioisosteric counterparts . The compound (9CI designation) is commercially available as a research building block and has been employed in patent‑exemplified tricyclic cores for kinase‑targeted medicinal chemistry programs [1].

Why Generic Substitution of 2H-Imidazo[4,5-D]oxazolo[5,4-B]pyridine with Simpler Azolo‑Pyridine Scaffolds Fails to Replicate Key Drug‑Candidate Profiles


Although numerous imidazo‑pyridine, oxazolo‑pyridine, and thiazolo‑pyridine scaffolds are employed interchangeably in medicinal chemistry, the specific angular fusion of 2H-imidazo[4,5-d]oxazolo[5,4-b]pyridine generates a unique electrostatic surface and hydrogen‑bonding complementarity that cannot be mimicked by simple binary heterocycles. The presence of three distinct heterocycles simultaneously alters the spatial orientation of H‑bond donors and acceptors, modifies π‑stacking geometry, and shifts the lipophilic/electronic balance in a way that is critical for optimal protein‑ligand recognition in kinase active sites [2]. Replacing this core with a conventional imidazo[4,5-b]pyridine or oxazolo[4,5-b]pyridine eliminates one heterocyclic moiety and redistributes the electron density, frequently resulting in a ≥10‑fold loss of biochemical potency in specific kinase targets, as demonstrated in analogous tricyclic series [1].

Quantitative Differentiation Evidence for 2H-Imidazo[4,5-D]oxazolo[5,4-B]pyridine Versus Common Comparator Scaffolds


Enhanced Hydrogen‑Bonding Capacity: 2H-Imidazo[4,5-D]oxazolo[5,4-B]pyridine vs. Imidazo[4,5‑b]pyridine

The target compound provides three hydrogen‑bond acceptors (1 oxazole O, 2 imidazole N) and one hydrogen‑bond donor (imidazole NH) in a spatially confined geometry. In contrast, the widely used 1H‑imidazo[4,5‑b]pyridine scaffold exposes only two H‑bond acceptors (pyridine N and imidazole N) and one donor [1]. This difference in hydrogen‑bonding capacity directly impacts the pattern and strength of interaction with protein hinge regions; the extra acceptor in the oxazole ring allows bifurcated or water‑mediated contacts that are not feasible with the simpler binary scaffold. In a kinase selectivity panel, tricyclic cores containing the oxazole moiety were shown to be essential for maintaining sub‑micromolar inhibitory activity against kinases such as B‑Raf, where hinge‑region interactions are critical [2].

Drug discovery Kinase inhibitor design Scaffold hopping

Topological Polar Surface Area (tPSA) Differentiation: 2H-Imidazo[4,5-D]oxazolo[5,4-B]pyridine vs. Oxazolo[5,4‑b]pyridine

The topological polar surface area of 2H-imidazo[4,5-d]oxazolo[5,4-b]pyridine is calculated to be 67.5 Ų, compared to 43.1 Ų for the simpler oxazolo[5,4‑b]pyridine scaffold . The 24.4 Ų increase arises from the addition of the imidazole ring, which contributes nitrogen atoms that elevate the molecular polarity without substantially increasing molecular weight. For central nervous system (CNS) drug design, tPSA values between 60 and 70 Ų are often optimal for balancing passive permeability and efflux pump recognition [1]. The tPSA of the oxazolo[5,4‑b]pyridine core falls below this window, while the imidazo[4,5-d]oxazolo[5,4-b]pyridine core lands within the desired range, suggesting a favorable starting point for CNS‑penetrant lead series.

Physicochemical property prediction Medicinal chemistry Oral bioavailability

Kinase Inhibitory Activity of Analogous Tricyclic Core: 2H-Imidazo[4,5-D]oxazolo[5,4-B]pyridine vs. Bioisosteric Thiazolo Analog

Patent data on tricyclic compounds reveals that cores based on 2H-imidazo[4,5-d]oxazolo[5,4-b]pyridine exhibit notably different kinase‑inhibitory profiles compared to their thiazolo bioisosteres. In an assay measuring inhibition of the IκB kinase (IKK) complex, a substituted imidazo‑oxazolo‑pyridine derivative demonstrated an IC₅₀ of 0.15 µM, whereas the corresponding thiazolo analog (sulfur replacing oxazole oxygen) showed an IC₅₀ of 1.8 µM, representing a 12‑fold loss in potency [1]. This divergence is attributed to the oxygen atom in the oxazole ring forming a stronger hydrogen bond with the kinase hinge region compared to the sulfur atom in the thiazole ring.

Kinase inhibition Biological activity Bioisosterism

Predicted Physicochemical Properties: 2H-Imidazo[4,5-D]oxazolo[5,4-B]pyridine vs. Imidazo[4,5‑b]pyridine

Computed physicochemical parameters reveal that 2H-imidazo[4,5-d]oxazolo[5,4-b]pyridine has a higher predicted boiling point (302.4 ± 25.0 °C) and density (1.9 ± 0.1 g/cm³) compared to the simpler imidazo[4,5‑b]pyridine (estimated b.p. ~255 °C; density ~1.3 g/cm³) . The higher boiling point indicates stronger intermolecular interactions, mainly from the additional heteroatom, which can influence crystallization behavior, purification conditions, and formulation stability. Furthermore, the predicted LogP of the target scaffold is approximately 0.6, whereas imidazo[4,5‑b]pyridine registers a LogP of about 1.2, suggesting that the oxazole contribution reduces lipophilicity and likely enhances aqueous solubility .

Physicochemical property prediction Compound procurement Formulation suitability

Procurement‑Relevant Application Scenarios for 2H-Imidazo[4,5-D]oxazolo[5,4-B]pyridine Based on Quantitative Differentiation Evidence


Optimization of Kinase‑Targeted Libraries When Hinge‑Region Hydrogen Bonding Is Limiting Selectivity

Based on the enhanced hydrogen‑bonding capacity (+1 H‑bond acceptor relative to imidazo[4,5‑b]pyridine) and patent‑demonstrated IKK kinase IC₅₀ of 0.15 µM for the oxazole‑containing core versus 1.8 µM for the thiazole analog [1], procurement of 2H-imidazo[4,5-d]oxazolo[5,4-b]pyridine is indicated for hit‑to‑lead campaigns where hinge‑region contacts are critical for potency and selectivity. The scaffold should be prioritized over simple binary heterocycles when primary screening reveals that competing scaffolds lack sufficient hinge‑region complementarity.

CNS Penetrant Lead Series Starting Point Selection

The predicted tPSA of 67.5 Ų places this scaffold within the 60–70 Ų window that empirical analysis has correlated with successful CNS drug properties, whereas the simpler oxazolo[5,4‑b]pyridine core (tPSA 43.1 Ų) falls below the optimal range [1]. Researchers initiating a CNS drug discovery program should preferentially select 2H-imidazo[4,5-d]oxazolo[5,4-b]pyridine over lower‑tPSA alternatives to maximize the probability of achieving adequate brain exposure.

Aqueous Formulation and Solubility‑Limited Assay Systems

With a predicted LogP of approximately 0.6 and topological polarity 67.5 Ų, 2H-imidazo[4,5-d]oxazolo[5,4-b]pyridine exhibits lower lipophilicity and higher polarity than the imidazo[4,5‑b]pyridine comparator (LogP ~1.2) . This translates to an expectation of improved aqueous solubility, making the scaffold a preferred choice for biochemical assay cascades that require compound solubilization at high concentrations without DMSO precipitation, as well as for early formulation development studies.

Quote Request

Request a Quote for 2H-Imidazo[4,5-D]oxazolo[5,4-B]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.